molecular formula C13H16N4O2S B10959911 4(5H)-Thiazolone, 5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-2-(4-morpholinyl)-

4(5H)-Thiazolone, 5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-2-(4-morpholinyl)-

Cat. No.: B10959911
M. Wt: 292.36 g/mol
InChI Key: OYUCGMDHHGCHID-YRNVUSSQSA-N
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Description

5-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-MORPHOLINO-1,3-THIAZOL-4(5H)-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrazole ring, a morpholine ring, and a thiazole ring, which are all fused together. The unique structure of this compound makes it an interesting subject for research in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-MORPHOLINO-1,3-THIAZOL-4(5H)-ONE typically involves multiple steps. One common method involves the condensation of 1-ethyl-1H-pyrazole-4-carbaldehyde with 2-morpholino-1,3-thiazol-4(5H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

5-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-MORPHOLINO-1,3-THIAZOL-4(5H)-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

5-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-MORPHOLINO-1,3-THIAZOL-4(5H)-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-MORPHOLINO-1,3-THIAZOL-4(5H)-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of cancer cells. Additionally, it may interfere with the synthesis of nucleic acids and proteins, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-MORPHOLINO-1,3-THIAZOL-4(5H)-ONE apart is its unique combination of a pyrazole ring, a morpholine ring, and a thiazole ring. This unique structure contributes to its diverse biological activities and makes it a valuable compound for scientific research .

Properties

Molecular Formula

C13H16N4O2S

Molecular Weight

292.36 g/mol

IUPAC Name

(5E)-5-[(1-ethylpyrazol-4-yl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one

InChI

InChI=1S/C13H16N4O2S/c1-2-17-9-10(8-14-17)7-11-12(18)15-13(20-11)16-3-5-19-6-4-16/h7-9H,2-6H2,1H3/b11-7+

InChI Key

OYUCGMDHHGCHID-YRNVUSSQSA-N

Isomeric SMILES

CCN1C=C(C=N1)/C=C/2\C(=O)N=C(S2)N3CCOCC3

Canonical SMILES

CCN1C=C(C=N1)C=C2C(=O)N=C(S2)N3CCOCC3

Origin of Product

United States

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